molecular formula C6H4BrN3 B567892 6-Bromo-1H-pyrazolo[4,3-c]pyridine CAS No. 1206973-12-7

6-Bromo-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B567892
CAS No.: 1206973-12-7
M. Wt: 198.023
InChI Key: PGKALOYNTWMFKJ-UHFFFAOYSA-N
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Safety and Hazards

It is recommended to avoid breathing mist, gas, or vapors of 6-Bromo-1H-pyrazolo[4,3-c]pyridine. Contact with skin and eyes should be avoided. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives, including 6-Bromo-1H-pyrazolo[4,3-c]pyridine, is a promising area of research. The use of scaffold hopping and computer-aided drug design in the synthesis process suggests potential for further exploration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of pyrazole derivatives with brominated pyridine compounds. One common method includes the refluxing of a mixture of pyrazole and a brominated pyridine derivative in a suitable solvent such as 1,4-dioxane, followed by the addition of phosphorus oxychloride . The reaction conditions often require elevated temperatures and extended reaction times to achieve optimal yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[4,3-c]pyridine derivatives .

Comparison with Similar Compounds

Comparison: 6-Bromo-1H-pyrazolo[4,3-c]pyridine is unique due to its specific bromine substitution pattern, which influences its reactivity and biological activity. Compared to its chloro and iodo analogs, the bromo derivative often exhibits different pharmacokinetic properties and binding affinities .

Properties

IUPAC Name

6-bromo-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKALOYNTWMFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Br)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743378
Record name 6-Bromo-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206973-12-7
Record name 6-Bromo-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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